Cas no 209810-38-8 ((R/S)-Colchicine)

(R/S)-Colchicine 化学的及び物理的性質
名前と識別子
-
- N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
- (R/S)-Colchicine
- J-013744
- 209810-38-8
- DB-054740
- SCHEMBL675246
- SR-01000636539-1
- BCP09065
- CS-0254169
- N-[5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide
- DTXSID20274387
- CHEBI:23359
- DTXSID80859058
- Epitope ID:141498
- CHEMBL87
- NCGC00094629-03
- Z1431321925
- STK801462
- AS-14691
- EN300-111127
- DB-230863
- AC-281
- BBL010108
- 54192-66-4
- AKOS003381878
- NCGC00094629-05
- N-{3,4,5,14-tetramethoxy-13-oxotricyclo[9.5.0.0,2,7]hexadeca-1(16),2,4,6,11,14-hexaen-10-yl}acetamide
- Neuro_000002
- (A+/-)-Colchicine
- ( inverted exclamation markA)-Colchicine
- BRD-A46684810-001-04-6
- NCGC00094629-08
- CCG-46868
- NS00122142
- HMS3267B14
- HMS3678L19
- AB00830494-06
- COLCHICINE, (+)-
- HMS2875H17
- HMS3414L21
- Acetamide,N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-
- AKOS016374434
- NCGC00094629-02
- NCGC00094629-04
- NCGC00094629-06
- (S)-(-)-colchicine
- NCGC00094629-01
- SMR000567246
- Q326224
- AT27317
- N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
- (+-)-COLCHICINE
- (+/-)-Colchicine
- Colchine
- DB01394
- N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide #
- MLS001181527
- BRD-A46684810-001-12-9
- Colchicine?
-
- インチ: InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)
- InChIKey: IAKHMKGGTNLKSZ-UHFFFAOYSA-N
- SMILES: CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
計算された属性
- 精确分子量: 399.16818752g/mol
- 同位素质量: 399.16818752g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 29
- 回転可能化学結合数: 5
- 複雑さ: 740
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 83.1Ų
じっけんとくせい
- LogP: 1.30
(R/S)-Colchicine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C639995-10mg |
(R/S)-Colchicine |
209810-38-8 | 10mg |
$ 181.00 | 2023-09-08 | ||
TRC | C639995-250mg |
(R/S)-Colchicine |
209810-38-8 | 250mg |
$ 1000.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-394137-50mg |
(R/S)-Colchicine, |
209810-38-8 | 50mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AF63642-10mg |
(R/S)-Colchicine |
209810-38-8 | 10mg |
$297.00 | 2024-04-20 | ||
TRC | C639995-500mg |
(R/S)-Colchicine |
209810-38-8 | 500mg |
$1774.00 | 2023-05-18 | ||
TRC | C639995-50mg |
(R/S)-Colchicine |
209810-38-8 | 50mg |
$ 230.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-394137-50 mg |
(R/S)-Colchicine, |
209810-38-8 | 50mg |
¥2,858.00 | 2023-07-10 | ||
A2B Chem LLC | AF63642-50mg |
(R/S)-Colchicine |
209810-38-8 | 50mg |
$345.00 | 2024-04-20 | ||
TRC | C639995-100mg |
(R/S)-Colchicine |
209810-38-8 | 100mg |
$420.00 | 2023-05-18 | ||
A2B Chem LLC | AF63642-250mg |
(R/S)-Colchicine |
209810-38-8 | 250mg |
$1092.00 | 2024-04-20 |
(R/S)-Colchicine 関連文献
-
1. Biosynthesis. Part 27.1,2 Colchicine: studies of the phenolic oxidative coupling and ring-expansion processes based on incorporation of multiply labelled 1-phenethylisoquinolinesEdward McDonald,Robert Ramage,Robert N. Woodhouse,Edward W. Underhill,Leslie R. Wetter,Alan R. Battersby J. Chem. Soc. Perkin Trans. 1 1998 2979
-
Tu?ba ?ren Varol,ülkü Anik New J. Chem. 2019 43 13437
-
Bo Young Choi,Bo Eun Lee,Jin Hee Kim,Hyun Jung Kim,Min Sohn,Hong Ki Song,Tae Nyoung Chung,Sang Won Suh Metallomics 2014 6 1513
-
Fei Wang,Jing Zhou,Yang Liu,ShengJiang Wu,Ge Song,Baoxian Ye Analyst 2011 136 3943
-
Fei Wang,Chunxi Wang,Yaping Liu,Wenxian Lan,Hao Han,Renxiao Wang,Shaohua Huang,Chunyang Cao Chem. Commun. 2020 56 2099
-
6. Biosynthesis. Part 28.1,2 Colchicine: definition of intermediates between O-methylandrocymbine and colchicine and studies on speciosineAlan C. Barker,David R. Julian,Robert Ramage,Robert N. Woodhouse,Gilbert Hardy,Edward McDonald,Alan R. Battersby J. Chem. Soc. Perkin Trans. 1 1998 2989
-
Baljinder Singh,Ashok Kumar,Prashant Joshi,Santosh K. Guru,Suresh Kumar,Zahoor A. Wani,Girish Mahajan,Aashiq Hussain,Asif Khurshid Qazi,Ajay Kumar,Sonali S. Bharate,Bishan D. Gupta,Parduman R. Sharma,Abid Hamid,Ajit K. Saxena,Dilip M. Mondhe,Shashi Bhushan,Sandip B. Bharate,Ram A. Vishwakarma Org. Biomol. Chem. 2015 13 5674
-
8. Biosynthesis. Part 28.1,2 Colchicine: definition of intermediates between O-methylandrocymbine and colchicine and studies on speciosineAlan C. Barker,David R. Julian,Robert Ramage,Robert N. Woodhouse,Gilbert Hardy,Edward McDonald,Alan R. Battersby J. Chem. Soc. Perkin Trans. 1 1998 2989
-
Sharad Srivastava,Ankita Misra,Pushpendra Kumar Shukla,Bhanu Kumar,Sneh Lata,A. K. S. Rawat RSC Adv. 2014 4 60902
-
Joanna Kurek,Patrycja Kwa?niewska-Sip,Krzysztof Myszkowski,Grzegorz Cofta,Marek Murias,Piotr Barczyński,Beata Jasiewicz,Rafa? Kurczab Med. Chem. Commun. 2018 9 1708
(R/S)-Colchicineに関する追加情報
(R/S)-Colchicine and Its Significance in Modern Medicinal Chemistry
CAS no. 209810-38-8 corresponds to the enantiomerically pure form of (R/S)-Colchicine, a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. Colchicine, a naturally occurring alkaloid derived from the plant Colchicum autumnale, has been used for centuries in traditional medicine, particularly for its efficacy in treating gout. However, the modern pharmaceutical industry has delved deeper into its potential, leveraging advanced synthetic methods to produce enantiomerically pure derivatives like (R/S)-Colchicine. This compound has emerged as a crucial intermediate in the development of novel therapeutic agents, showcasing remarkable promise in various biomedical applications.
The chemical structure of (R/S)-Colchicine is characterized by a triterpenoid skeleton linked to a glycosidic moiety, which contributes to its unique biological activity. The presence of the stereocenter at the carbon atom adjacent to the glycosidic bond gives rise to two enantiomers: (R)-Colchicine and (S)-Colchicine. The racemic mixture, known as Colchicine, has been widely studied for its ability to inhibit microtubule assembly, thereby preventing cell division and providing relief in conditions like gout and familial Mediterranean fever. However, the enantiopure forms have opened new avenues for research, particularly in understanding the stereochemical aspects of drug action.
In recent years, (R/S)-Colchicine has been extensively investigated for its potential role in combating neurodegenerative diseases. Studies have demonstrated that it can modulate inflammatory pathways and protect against neuronal damage, making it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier has further enhanced its therapeutic appeal. Moreover, research has highlighted its potential in mitigating oxidative stress and preventing apoptosis, which are key pathological mechanisms in neurodegeneration.
Another notable application of (R/S)-Colchicine is in the realm of oncology. Emerging evidence suggests that this compound can exhibit anti-cancer properties by inducing apoptosis and inhibiting tumor cell proliferation. Its mechanism of action involves disrupting microtubule dynamics, which is essential for cancer cell division. Additionally, (R/S)-Colchicine has shown promise in combination therapies with conventional chemotherapeutic agents, enhancing their efficacy while reducing side effects. This dual-action profile makes it an attractive candidate for developing next-generation anti-cancer drugs.
The synthesis of (R/S)-Colchicine (CAS no. 209810-38-8) involves sophisticated chiral resolution techniques that ensure high enantiomeric purity. These methods often employ crystallization or chromatographic techniques to separate the enantiomers effectively. The advancement in synthetic methodologies has not only improved the availability of pure enantiomers but also reduced production costs, making it more feasible for large-scale pharmaceutical applications. This progress underscores the importance of stereochemistry in drug design and development.
The pharmacokinetic profile of (R/S)-Colchicine is another area of active research. Studies have shown that it exhibits moderate oral bioavailability but undergoes extensive metabolism in the liver. Understanding these pharmacokinetic parameters is crucial for optimizing dosing regimens and minimizing potential side effects. Furthermore, research into its interaction with various cytochrome P450 enzymes has provided insights into potential drug-drug interactions, which is essential for safe clinical use.
In conclusion, (R/S)-Colchicine represents a significant advancement in medicinal chemistry with far-reaching implications for therapeutic applications. Its multifaceted pharmacological properties make it a versatile tool in addressing diverse medical conditions ranging from gout and inflammatory diseases to neurodegenerative disorders and cancer. As research continues to uncover new facets of its biological activity, it is poised to play an increasingly pivotal role in modern medicine.
209810-38-8 ((R/S)-Colchicine) Related Products
- 64-86-8(Colchicine)
- 477-27-0(Colchiceine)
- 7411-12-3(N-Deacetyl-N-formyl Colchicine)
- 477-30-5(Colcemid)
- 4702-33-4(Isodemecolcine)
- 723332-02-3(5-(2,4-dichlorophenyl)methylidene-3-4-(difluoromethoxy)phenyl-2-sulfanylideneimidazolidin-4-one)
- 1803598-93-7(2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol hydrochloride)
- 39012-20-9(Picroside II)
- 1311634-87-3(N-(cyanomethyl)-1-3-(trifluoromethyl)phenylcyclopropane-1-carboxamide)
- 270062-97-0(Fmoc-(S)-3-amino-4-(4-methylphenyl)-butyric Acid)




